molecular formula C13H11N5O2 B6422048 methyl 4-(7H-purin-6-ylamino)benzoate CAS No. 6298-17-5

methyl 4-(7H-purin-6-ylamino)benzoate

Cat. No.: B6422048
CAS No.: 6298-17-5
M. Wt: 269.26 g/mol
InChI Key: JOPIOMJDUNZNLC-UHFFFAOYSA-N
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Description

Methyl 4-(7H-purin-6-ylamino)benzoate is a chemical compound with the molecular formula C13H11N5O2. It is known for its unique structure, which includes a purine ring system attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7H-purin-6-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with a purine derivative under specific conditions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate. This intermediate is then reacted with a purine derivative, such as 6-chloropurine, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7H-purin-6-ylamino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the purine ring, while reduction can lead to reduced forms of the benzoate ester or the purine ring. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .

Scientific Research Applications

Methyl 4-(7H-purin-6-ylamino)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(7H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The purine ring system allows for interactions with nucleic acids, potentially affecting DNA or RNA processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(7H-purin-6-ylamino)benzoate is unique due to its specific purine ring configuration and the presence of a benzoate ester. This combination allows for distinct chemical reactivity and biological interactions compared to its similar compounds. Its unique structure makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-(7H-purin-6-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-13(19)8-2-4-9(5-3-8)18-12-10-11(15-6-14-10)16-7-17-12/h2-7H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPIOMJDUNZNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353869
Record name methyl 4-(7H-purin-6-ylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-17-5
Record name NSC45386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(7H-purin-6-ylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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